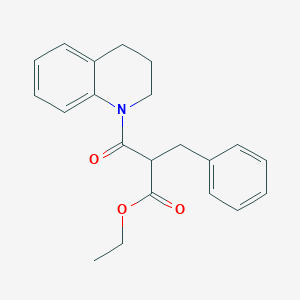![molecular formula C22H21ClN2O4S B11616735 2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(3-methylphenyl)acetamide](/img/structure/B11616735.png)
2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound’s systematic name is 2-[N-(4-Chlorophenyl)-4-methoxybenzenesulfonamido]-N-(3-methylphenyl)acetamide .
- Its molecular formula is C25H23ClN4O3S , and it has a molecular weight of 495.004 g/mol .
- The compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via a multistep process that includes triazole formation, sulfonamide coupling, and amide formation.
Reaction Conditions: Specific conditions depend on the synthetic route chosen, but they typically involve reagents like triazoles, chlorophenylamines, and sulfonating agents.
Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s rarity.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are often used.
Major Products: The major products depend on the specific reaction. For example, oxidation may yield sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Medicine: Although not widely studied, this compound’s sulfonamide moiety suggests potential antibacterial or enzyme inhibitory properties.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Industry: Limited information exists, but it could find applications in specialty chemicals.
Mecanismo De Acción
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand its biological effects fully.
Comparación Con Compuestos Similares
Similar Compounds: Other sulfonamides or acetamides with aromatic substituents.
Uniqueness: Its specific combination of substituents makes it unique, but further comparative studies are necessary.
Remember that this compound is relatively rare, and more research is needed to uncover its full potential
Propiedades
Fórmula molecular |
C22H21ClN2O4S |
|---|---|
Peso molecular |
444.9 g/mol |
Nombre IUPAC |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O4S/c1-16-4-3-5-18(14-16)24-22(26)15-25(19-8-6-17(23)7-9-19)30(27,28)21-12-10-20(29-2)11-13-21/h3-14H,15H2,1-2H3,(H,24,26) |
Clave InChI |
JBIKWHHPHOMFGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-3-(4-ethylphenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11616652.png)
![3-(3-tert-butyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11616656.png)
![Ethyl 4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11616665.png)
![propan-2-yl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11616674.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11616675.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B11616679.png)
![ethyl 2-[(4E)-4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11616683.png)
![(5E)-1-(3,4-dimethylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11616693.png)


![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11616712.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11616718.png)
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11616721.png)
![2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11616723.png)
